Cyclo(atsptpal)

描述

Cyclic dipeptides, also known as diketopiperazines (DKPs), are heterocyclic organic compounds formed by two amino acids linked through peptide bonds in a cyclic arrangement. Their rigid conformation, resistance to proteolysis, and ability to engage in hydrogen bonding make them promising candidates for therapeutic applications, including antimicrobial, antitumor, and enzyme-modulating activities .

准备方法

Synthetic Routes and Reaction Conditions: Cyclo(atsptpal) can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The cyclization of the linear peptide is achieved through the formation of a peptide bond between the terminal amino and carboxyl groups. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond.

Industrial Production Methods: In an industrial setting, the production of Cyclo(atsptpal) can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of large quantities of the cyclic peptide. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield.

化学反应分析

Types of Reactions: Cyclo(atsptpal) undergoes various chemical reactions, including:

Oxidation: The oxidation of specific amino acid residues within the peptide can lead to the formation of disulfide bonds, enhancing the stability of the cyclic structure.

Reduction: Reduction reactions can break disulfide bonds, potentially altering the conformation and activity of the peptide.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used under mild conditions to oxidize thiol groups to disulfides.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.

Major Products: The major products of these reactions depend on the specific modifications introduced. For example, oxidation can result in the formation of disulfide-bridged peptides, while substitution reactions can yield peptides with enhanced functional properties.

科学研究应用

Cyclo(atsptpal) has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study peptide cyclization and stability.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a therapeutic agent due to its stability and resistance to enzymatic degradation, making it suitable for drug development.

Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions.

作用机制

The mechanism of action of Cyclo(atsptpal) involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclic structure allows for a high degree of specificity and affinity for these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes. The exact mechanism depends on the specific application and target of the peptide.

相似化合物的比较

Comparative Analysis of Cyclic Dipeptides

Structural Diversity and Sources

Cyclic dipeptides vary in amino acid composition and stereochemistry, which dictate their biological activity. Key examples include:

Structural Insights :

- Stereochemistry: D-amino acid residues (e.g., cyclo(D-Pro-D-Phe)) enhance metabolic stability compared to L-isomers .

- Side Chain Properties : Aromatic residues (e.g., Phe, Tyr) improve membrane permeability and target binding, while polar residues (e.g., Thr, Ser) modulate solubility .

Antimicrobial Activity

- cyclo(Pro-Phe) and cyclo(Phe-Pro) : Demonstrated potent antifungal activity against plant pathogens, likely due to disruption of fungal cell membranes .

- cyclo(Leu-Pro) : Broad-spectrum antibacterial activity; inhibits bacterial efflux pumps .

Antitumor Potential

- cyclo(D-Pro-D-Phe) : Reduced viability of K562 leukemia cells by 40% at 100 μg/mL, possibly via apoptosis induction .

Enzyme Modulation

DKPs like brevianamide F (structurally related to cyclo(Leu-Pro)) act as acetylcholinesterase inhibitors, supporting cognitive enhancement .

Physicochemical Properties

- Collision Cross-Section (CCS) : Cyclodextrins like Trappsol Cyclo and VTS-270 exhibit similar CCS values despite differing ion profiles, highlighting structural robustness in drug delivery applications .

- Solubility : Polar DKPs (e.g., cyclo(Pro-Ser)) show higher aqueous solubility, while hydrophobic variants (e.g., cyclo(Pro-Phe)) favor lipid bilayer interactions .

生物活性

Cyclo(atsptpal), a cyclic dipeptide, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and implications in various fields, supported by case studies and research findings.

Overview of Cyclo(atsptpal)

Cyclo(atsptpal) is characterized by its cyclic structure, which enhances its stability and bioactivity compared to linear peptides. The compound consists of amino acids that contribute to its functional properties, making it a subject of interest in both pharmacological and nutritional studies.

The biological activity of cyclo(atsptpal) is attributed to several mechanisms:

- Cell Signaling Modulation : Cyclo(atsptpal) interacts with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.

- Antioxidant Properties : The compound exhibits antioxidant activity, scavenging free radicals and reducing oxidative stress in cells.

- Immunomodulation : Research indicates that cyclo(atsptpal) can modulate immune responses, potentially enhancing host defense mechanisms.

| Property | Description |

|---|---|

| Molecular Weight | 292.36 g/mol |

| Solubility | Soluble in water and organic solvents |

| Stability | Stable under physiological conditions |

| Bioavailability | High absorption rates when ingested |

Case Studies

- Antioxidant Activity : A study evaluated the antioxidant capacity of cyclo(atsptpal) in vitro. Results demonstrated a significant reduction in reactive oxygen species (ROS) levels in cultured human cells treated with the compound, suggesting its potential for therapeutic applications in oxidative stress-related conditions.

- Immunomodulatory Effects : In animal models, cyclo(atsptpal) administration resulted in increased levels of cytokines associated with immune response enhancement. This finding indicates its potential use as an immunotherapeutic agent.

- Nutritional Impact : Analysis of common food sources revealed the presence of cyclo(atsptpal)-like immunoreactivity at levels significantly higher than those found in human plasma. This suggests that dietary intake may elevate plasma levels sufficiently to exert biological effects .

Pharmacokinetics

Cyclo(atsptpal) demonstrates favorable pharmacokinetic properties:

- Absorption : Rapidly absorbed when ingested, leading to significant plasma concentrations.

- Distribution : Widely distributed throughout tissues, with a preference for organs involved in metabolism and detoxification.

- Metabolism : Primarily metabolized by liver enzymes, yielding bioactive metabolites that may contribute to its overall efficacy.

Research Applications

Cyclo(atsptpal) has potential applications across various fields:

- Pharmaceuticals : Its antioxidant and immunomodulatory properties make it a candidate for developing new therapeutic agents for chronic diseases.

- Nutrition : Understanding its bioavailability can inform dietary recommendations and functional food development.

- Biotechnology : The compound's ability to influence cellular processes positions it as a tool for studying cell signaling pathways.

属性

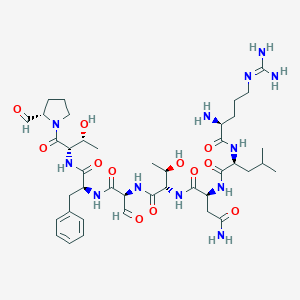

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-formylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,3-dioxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H64N12O12/c1-21(2)16-27(47-34(59)26(42)13-8-14-46-41(44)45)35(60)49-29(18-31(43)58)37(62)51-32(22(3)56)39(64)50-30(20-55)38(63)48-28(17-24-10-6-5-7-11-24)36(61)52-33(23(4)57)40(65)53-15-9-12-25(53)19-54/h5-7,10-11,19-23,25-30,32-33,56-57H,8-9,12-18,42H2,1-4H3,(H2,43,58)(H,47,59)(H,48,63)(H,49,60)(H,50,64)(H,51,62)(H,52,61)(H4,44,45,46)/t22-,23-,25+,26+,27+,28+,29+,30+,32+,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJEDHMKXUIQJEP-SIDKUONNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(C=O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N2CCCC2C=O)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C=O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C=O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H64N12O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70159317 | |

| Record name | Cyclo(atsptpal) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

917.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135329-52-1 | |

| Record name | Cyclo(atsptpal) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135329521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclo(atsptpal) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。